molecular formula C10H11B B1267438 5-Bromomethyl-indan CAS No. 501649-52-1

5-Bromomethyl-indan

Cat. No.: B1267438
CAS No.: 501649-52-1
M. Wt: 211.1 g/mol
InChI Key: NTBYJOFMYKKLQE-UHFFFAOYSA-N
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Description

5-Bromomethyl-indan is an organic compound with the molecular formula C10H11Br. It is a derivative of indan, featuring a bromomethyl group attached to the fifth position of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromomethyl-indan typically involves the bromination of indan or its derivatives. One common method is the bromination of indan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromomethyl-indan undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, thiocyanato, or other substituted indan derivatives.

    Oxidation: Formation of 5-formyl-indan or 5-carboxy-indan.

    Reduction: Formation of 5-methyl-indan.

Scientific Research Applications

5-Bromomethyl-indan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromomethyl-indan depends on its specific application. In biological systems, it may interact with cellular targets through its bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Bromomethyl-indan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its bromomethyl group is particularly reactive, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

5-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBYJOFMYKKLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317496
Record name 5-BROMOMETHYL-INDAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501649-52-1
Record name 5-BROMOMETHYL-INDAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2,3-dihydro-1H-indene
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